2-(1-Benzylpiperidin-4-yl)thiochroman-4-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WQ 1 involves several key stepsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to a high degree of purity (≥98%) using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for WQ 1 are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial production. The use of batch reactors and continuous flow systems can be employed to produce WQ 1 on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
WQ 1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound’s benzothiopyran core and piperidinyl group make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving WQ 1 include strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu), as well as electrophiles like alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions involving WQ 1 depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of WQ 1, which can be further explored for their biological activity.
Scientific Research Applications
WQ 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, WQ 1 is used as a reference compound for studying sigma-1 receptor interactions. Its high affinity and selectivity make it an ideal candidate for investigating the binding properties and mechanisms of sigma-1 receptors.
Biology
In biological research, WQ 1 is employed to study the role of sigma-1 receptors in various physiological and pathological processes. It has been shown to selectively block binge eating without a general inhibition of food intake in animal models, highlighting its potential in understanding eating disorders .
Medicine
In the medical field, WQ 1 is being explored for its potential therapeutic applications. It has demonstrated the ability to decrease the proliferation of breast cancer cells and induce cell cycle arrest and apoptosis in multidrug-resistant cancer cells . Additionally, WQ 1 has been shown to reduce stress-induced food consumption in animal models, suggesting its potential use in treating stress-related disorders .
Industry
In the industrial sector, WQ 1 can be utilized in the development of new pharmaceuticals targeting sigma-1 receptors. Its high selectivity and potency make it a valuable lead compound for drug discovery and development.
Mechanism of Action
WQ 1 exerts its effects by antagonizing sigma-1 receptors, which are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and cell survival . By binding to sigma-1 receptors, WQ 1 inhibits their activity, leading to downstream effects such as reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved in these effects include the dopamine transporter and sigma-2 receptors, although WQ 1 shows a high selectivity for sigma-1 receptors .
Comparison with Similar Compounds
WQ 1 is unique in its high affinity and selectivity for sigma-1 receptors compared to other similar compounds . Some similar compounds include:
Spipethiane: Another sigma-1 receptor antagonist with lower selectivity compared to WQ 1.
BD1047: A sigma-1 receptor antagonist with different binding properties and lower selectivity.
NE-100: A sigma-1 receptor antagonist with a broader spectrum of activity, affecting both sigma-1 and sigma-2 receptors.
WQ 1’s high selectivity and potency make it a valuable tool for studying sigma-1 receptors and their role in various biological processes.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMHOCDNGHEUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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